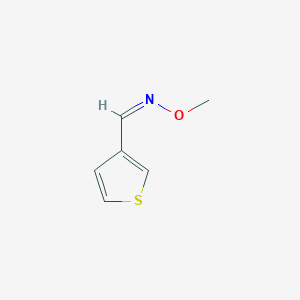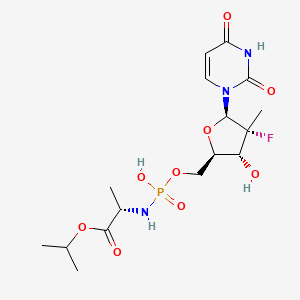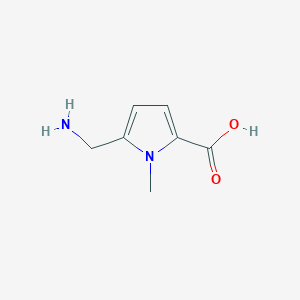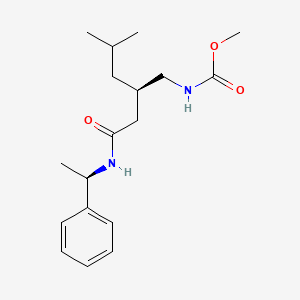
2'-Ethyl Simvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simvastatin is a lipid-lowering drug derived synthetically from a fermentation product of Aspergillus terreus . It belongs to the statin class of medications, which are used to lower the risk of cardiovascular disease and manage abnormal lipid levels by inhibiting the endogenous production of cholesterol in the liver .
Synthesis Analysis
Simvastatin is obtained by synthesis from lovastatin by replacement of 2-methylbutyryl side chain with 2,2-dimethylbutyryl group . A one-step, whole-cell biocatalytic process for the synthesis of simvastatin from monacolin J has been developed . The process was scaled up for gram-scale synthesis of simvastatin .Molecular Structure Analysis
Simvastatin has the molecular structure: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate; its molecular formula is C25H38O5 .Chemical Reactions Analysis
Simvastatin is a prodrug in which the 6-membered lactone ring of simvastatin is hydrolyzed to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA (hydroxymethylglutaryl CoA) .Physical And Chemical Properties Analysis
Simvastatin occurs as a white to off-white crystalline powder . The solubility of simvastatin in water and different micellar solutions of various non-ionic surfactants has been determined .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications for Brain Complications
Simvastatin has been found to have potential therapeutic applications for various brain complications and diseases . It is highly lipophilic, which facilitates its ability to cross the blood-brain barrier . This makes it a promising therapeutic option for different brain complications and diseases .
Treatment for Neurological Disorders
Simvastatin has been suggested as a potential treatment for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . Independent studies suggest that simvastatin may reduce the risk of developing certain neurodegenerative disorders .
Treatment for Brain Tumors
Simvastatin has been found to be potentially useful in the treatment of brain tumors, including medulloblastoma and glioblastoma . Some studies point towards simvastatin inducing cell death in brain tumor cell lines .
Cholesterol Lowering Drug
Simvastatin is a common drug that is clinically used to reduce elevated plasma cholesterol levels . It is a semisynthetic derivative of the fungal polyketide lovastatin and is an important drug for lowering cholesterol levels in adults .
Self Emulsifying Drug Delivery System
Simvastatin has been used to formulate a self emulsifying drug delivery system . This system improves the in-vitro dissolution and thereby oral bioavailability of simvastatin . The final optimized formulation consisted of oil (oleic acid), surfactant (Tween 80) and co-surfactant (Capmul MCM) and solid carrier (Neusilin US2) for adsorption .
HMG Co-A Reductase Inhibitor
Simvastatin is an HMG co-A reductase (3-hydroxy-3-methyl-glutaryl coenzyme A) enzyme competitive inhibitor . It is metabolized via hydrolysis by cytochrome-3A system to β-dihydroxy acid .
Safety And Hazards
Zukünftige Richtungen
There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Recent biotechnological advances have led to the development of innovative small molecules, antibodies, antisense oligonucleotides, small interfering RNA, and gene therapies for patients with dyslipidemia .
Eigenschaften
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXWSYMXRPCCCZ-INTXDZFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Ethyl Simvastatin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(broMoMethyl)-5-fluoro-1-(phenylsulfonyl)-, Methyl es](/img/no-structure.png)


![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)



![N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide](/img/structure/B1145703.png)

![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)